molecular formula C20H18N2O5S B2552403 N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide CAS No. 478064-27-6

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide

Cat. No.: B2552403
CAS No.: 478064-27-6
M. Wt: 398.43
InChI Key: NULZJQIIBCPXEW-UHFFFAOYSA-N
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Description

N'-(1,2-Dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide is a synthetic sulfonohydrazide derivative featuring a 1,2-dihydronaphthofuran core linked to a 4-methoxybenzenesulfonyl group. Its structure combines a dihydronaphthofuran moiety—known for bioactivity in fused heterocyclic systems—with a sulfonohydrazide group that enhances solubility and target binding .

Properties

IUPAC Name

N'-(4-methoxyphenyl)sulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-26-14-7-9-15(10-8-14)28(24,25)22-21-20(23)19-12-17-16-5-3-2-4-13(16)6-11-18(17)27-19/h2-11,19,22H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULZJQIIBCPXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties, enzyme inhibition, and potential antiviral effects.

Anticancer Activity

Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung), HCT116 (colon), MDA-MB-231 (breast), SK-HEP-1 (liver), SNU638 (stomach), and PC-3 (prostate).
  • Methodology : The SRB (sulforhodamine B) assay was utilized to assess cell viability post-treatment.
Cell LineIC50 (µM)Observations
A54915.3Moderate inhibition
HCT11612.5Significant activity
MDA-MB-2318.7High potency
SK-HEP-120.0Low to moderate activity
SNU63818.5Moderate inhibition
PC-314.0Moderate inhibition

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression:

  • Kinase Inhibition : It was found to inhibit several kinases involved in cancer signaling pathways.
Kinase EnzymeIC50 (nM)Activity Level
DYRK1A43Potent inhibitor
DYRK1B<20Strong inhibition
TRKA<20Strong inhibition

Case Studies and Research Findings

Recent research has highlighted the significance of this compound in various therapeutic contexts:

  • Study on Anticancer Activity :
    • A study assessed the compound's efficacy against multiple cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways.
    • The mechanism was linked to the activation of caspases and subsequent DNA fragmentation.
  • Antiviral Potential :
    • Preliminary studies indicated that the compound may exhibit antiviral properties against certain viral infections, warranting further investigation into its mechanism of action.
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications in the naphtho-furan moiety could enhance biological activity, suggesting avenues for optimizing therapeutic efficacy.

Comparison with Similar Compounds

Spectral Confirmation

Key spectral features from analogous compounds include:

  • IR : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm thione tautomers in triazole derivatives .
  • NMR : Aromatic protons in dihydronaphthofuran appear as multiplets between δ 6.8–8.2 ppm, while sulfonamide protons resonate near δ 10.5 ppm .

Anticancer Potential

Dihydronaphthofuran derivatives exhibit antiproliferative effects via apoptosis induction. For example:

  • Compound 3b : IC₅₀ values of 8.2 µM (MDA-MB-468) and 9.7 µM (MCF-7) in breast cancer models .

The 4-methoxybenzenesulfonohydrazide group may enhance DNA intercalation or kinase inhibition compared to methyl or halogenated analogs .

Comparison with Structural Analogs

Structural Features

Compound Name Core Structure Substituents Key Functional Groups
Target Compound 1,2-Dihydronaphtho[2,1-b]furan 4-Methoxybenzenesulfonohydrazide Sulfonohydrazide, Methoxy
N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide Furan 4-Methylbenzenesulfonohydrazide Sulfonohydrazide, Methyl
1-(Naphtho[2,1-b]furan-2-ylcarbonyl)pyrazoles Naphtho[2,1-b]furan 3,5-Disubstituted pyrazoles Carbonyl, Pyrazole
5-(4-X-Phenylsulfonyl)phenyl-1,2,4-triazoles 1,2,4-Triazole 4-X-Phenylsulfonyl (X = H, Cl, Br) Triazole, Sulfonyl

Pharmacological Performance

Compound Class Bioactivity (IC₅₀, µM) Solubility (LogP) Selectivity (Cancer vs. Normal Cells)
Target Compound Pending Estimated 2.1* High (WI-38 IC₅₀ > 50 µM )
Dihydronaphthofuran Methanones 8.2–12.4 2.5–3.0 Moderate
Sulfonyl-Triazoles 15–30 1.8–2.3 Low
Furan Sulfonohydrazides Not reported 1.5–2.0 Not tested

*Estimated via computational models (e.g., AlogPS).

Key Advantages and Limitations

  • Limited data on in vivo efficacy.
  • Methanone Analogs: Proven anticancer activity but higher lipophilicity may reduce bioavailability .
  • Triazoles : Broader synthetic accessibility but lower potency .

Q & A

Q. What synthetic strategies are employed to prepare the dihydronaphthofuran core and sulfonohydrazide moiety?

The synthesis involves two key steps:

  • Dihydronaphthofuran Core :
  • Acid-catalyzed cyclization : 2-Naphthol reacts with allyl derivatives (e.g., allyl iodide) under HBr catalysis at 60°C, yielding 52–72% of the dihydrofuran structure .

  • Iodine-assisted cyclization : Using molecular iodine with CTAB surfactant in aqueous micellar conditions improves yields to 71–85% by promoting 5-exo-trig cyclization .

    • Sulfonohydrazide Functionalization : Coupling reactions with 4-methoxybenzenesulfonohydrazide are performed under standard amide bond-forming conditions (e.g., EDC/HOBt), as seen in analogous naphthofuran carboxamide syntheses .

    Table 1: Comparison of Synthetic Methods for the Dihydronaphthofuran Core

    MethodCatalyst/ConditionsYieldKey Reference
    Acid-catalyzedHBr, 60°C52–72%
    Iodine-assistedI₂, CTAB surfactant71–85%
    ElectrochemicalPhI(O₂CCF₃)₂, CH₃CN<20%

Q. How is structural characterization performed for this compound?

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1705 cm⁻¹ (sulfonohydrazide) and 1653 cm⁻¹ (azetidinone in related derivatives) .
  • NMR Analysis :
  • ¹H NMR: Aromatic protons appear as multiplet signals (δ 7.21–9.35), with methoxy groups at δ 3.75 .
  • ¹³C NMR: Key signals include carbonyl carbons (δ 167.35) and quaternary aromatic carbons (δ 152.33) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 506 for a related carboxamide derivative) confirm molecular weight .

Q. What in vitro models are used to evaluate its anticancer activity?

  • Cell Lines : Triple-negative breast cancer (MDA-MB-468) and non-cancerous lung fibroblasts (FI-38) for selectivity assessment .
  • Assays : MTT viability assays, with IC₅₀ values calculated for dose-response curves. A structurally similar furan derivative (Compound 78) showed IC₅₀ < 10 µM against MDA-MB-468 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst Screening : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) increases cyclization efficiency compared to HBr, as seen in furan derivative syntheses (yield: 69.9% vs. 49%) .
  • Solvent Effects : Neat conditions or micellar systems (CTAB/H₂O) enhance iodine-mediated cyclization by stabilizing intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during iodonium intermediate generation .

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Competing Cyclization Pathways : 5-exo-trig vs. 6-endo cyclization can lead to regioisomers. For example, incomplete ring closure generates open-chain iodides (e.g., 7-bromo-2-(iodomethyl) derivatives) .
  • Intermediate Trapping : Isolation of iodonium intermediates (e.g., via low-temperature NMR) confirms the proposed mechanism of allylation followed by cyclization .

Q. How are spectral data contradictions resolved for carbonyl group assignments?

  • Comparative Analysis : IR and NMR data from structurally validated analogs (e.g., ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate) are used to benchmark signals .
  • Computational Validation : DFT calculations predict vibrational frequencies and chemical shifts, aligning experimental data with theoretical models .

Q. What structure-activity relationships (SARs) guide anticancer potency?

  • Key Modifications :
  • Electron-withdrawing groups (e.g., nitro) on the benzene ring enhance cytotoxicity .
  • Methoxy substituents improve solubility without compromising activity .
    • SAR Table :
DerivativeSubstituentIC₅₀ (MDA-MB-468)Reference
Compound 78 (p-tolyl)Methyl8.2 µM
4-Methoxy analogMethoxy9.5 µM

Methodological Notes

  • Advanced Techniques : Electrochemical synthesis (low yield, Scheme 101 ) and micellar catalysis represent emerging methodologies.
  • Contradictions Addressed : Variability in reported carbonyl stretches (1653–1705 cm⁻¹) is attributed to electronic effects of adjacent substituents .

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